N-((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)cyclopropanamine
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Overview
Description
N-((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)cyclopropanamine is a compound that features a trifluoromethyl group attached to a pyrrolidine ring, which is further connected to a cyclopropanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)cyclopropanamine typically involves the formation of the pyrrolidine ring followed by the introduction of the trifluoromethyl group and the cyclopropanamine moiety. One common method involves the reaction of a suitable pyrrolidine precursor with trifluoromethylating agents under controlled conditions. The cyclopropanamine group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)cyclopropanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)cyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The pyrrolidine ring can contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-dione share structural similarities.
Trifluoromethylated compounds: Compounds such as trifluoromethylpyridine and trifluoromethylbenzene have similar functional groups.
Uniqueness
N-((1-(trifluoromethyl)pyrrolidin-2-yl)methyl)cyclopropanamine is unique due to the combination of its trifluoromethyl group, pyrrolidine ring, and cyclopropanamine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C9H15F3N2 |
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Molecular Weight |
208.22 g/mol |
IUPAC Name |
N-[[1-(trifluoromethyl)pyrrolidin-2-yl]methyl]cyclopropanamine |
InChI |
InChI=1S/C9H15F3N2/c10-9(11,12)14-5-1-2-8(14)6-13-7-3-4-7/h7-8,13H,1-6H2 |
InChI Key |
SOPXHFJZGLGUKX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C(F)(F)F)CNC2CC2 |
Origin of Product |
United States |
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